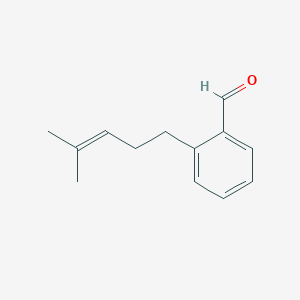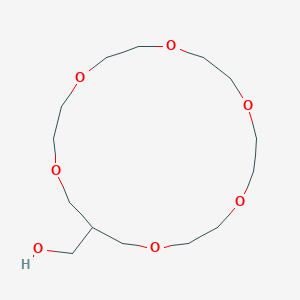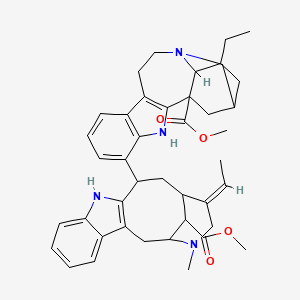
Benzaldehyde, 2-(4-methyl-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-(4-methyl-3-pentenyl)- is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a 4-methyl-3-pentenyl group. This compound is part of the broader class of aromatic aldehydes, which are known for their distinctive odors and wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(4-methyl-3-pentenyl)- typically involves the reaction of benzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzaldehyde reacts with 4-methyl-3-pentene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: Benzaldehyde, 2-(4-methyl-3-pentenyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 2-(4-methyl-3-pentenyl)benzoic acid.
Reduction: Formation of 2-(4-methyl-3-pentenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzaldehyde, 2-(4-methyl-3-pentenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, lacking the 4-methyl-3-pentenyl group.
4-Methylbenzaldehyde: A simpler derivative with a methyl group on the benzene ring.
Cinnamaldehyde: Contains a similar alkyl chain but with a different substitution pattern.
Uniqueness: Benzaldehyde, 2-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-3-pentenyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83476-93-1 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)benzaldehyde |
InChI |
InChI=1S/C13H16O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h3-4,6-8,10H,5,9H2,1-2H3 |
Clé InChI |
BDCPAKYMGPKHIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC=CC=C1C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)


![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)
